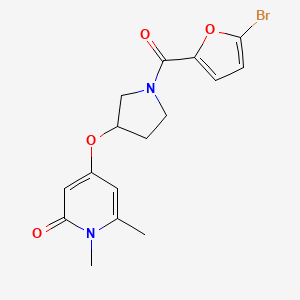
4-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that appears to incorporate a bromofuran moiety, a pyrrolidine ring, and a pyridinone structure. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate as a starting material to create a variety of heterocyclic compounds, including thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives . Although the exact synthesis route for the compound of interest is not provided, similar synthetic strategies could potentially be employed, utilizing a bromofuran starting material and appropriate condensation reactions to introduce the pyrrolidine and pyridinone functionalities.
Molecular Structure Analysis
The molecular structure of the compound likely features a pyrrolidine ring attached to a bromofuran moiety, with an additional pyridinone ring system. The pyrrolidine and pyridinone components are common in various biologically active compounds, and their presence in the molecule suggests potential pharmacological properties. The exact structure would need to be confirmed by spectroscopic methods such as IR and NMR, as well as mass spectrometry, similar to the confirmation methods used for the novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems described in the second paper .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the bromine atom suggests a relatively high molecular weight and potential for significant intermolecular interactions, such as halogen bonding, which could affect its melting and boiling points. The compound's solubility in various solvents would be determined by the balance of polar and nonpolar regions within the molecule. The pyridinone ring's carbonyl group could contribute to the compound's acidity and potential hydrogen bonding capability. These properties would need to be experimentally determined to provide a comprehensive analysis.
Scientific Research Applications
Molecular Structure and Interactions
- The study of hydrogen-bonding patterns in enaminones including compounds similar to the chemical reveals the importance of intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. Such interactions are crucial for stabilizing the molecular structure and facilitating reactions (Balderson et al., 2007).
Synthesis and Biological Activity Predictions
- The synthesis of novel bicyclic systems, through the condensation of specific carboxylic acids, leads to the formation of compounds structurally similar to the chemical in focus. These compounds' biological activities are predicted using PASS, indicating potential applications in medicinal chemistry (Kharchenko et al., 2008).
- Research involving the synthesis of new cyanopyridine derivatives, structurally related to the chemical , shows significant antimicrobial activity against various bacteria, highlighting its potential in developing antibacterial agents (Bogdanowicz et al., 2013).
Molecular Conformation and Stability
- Studies focusing on the molecular conformation of pyrrolidine-containing compounds, similar to the chemical , emphasize the role of hydrogen bonding and weak intermolecular interactions in stabilizing the molecular structure, which is crucial for its biological and chemical properties (Holt & Caignan, 2000).
Synthesis of Structurally Related Compounds
- The synthesis and characterization of dicationic imidazo[1,2-a]pyridines, structurally similar to the chemical , demonstrate strong DNA affinities and significant in vitro and in vivo antiprotozoal activities. This indicates the potential of structurally related compounds in therapeutic applications (Ismail et al., 2004).
properties
IUPAC Name |
4-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4/c1-10-7-12(8-15(20)18(10)2)22-11-5-6-19(9-11)16(21)13-3-4-14(17)23-13/h3-4,7-8,11H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHJWKZRCNWRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


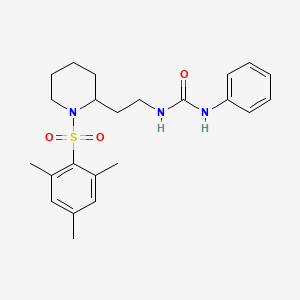
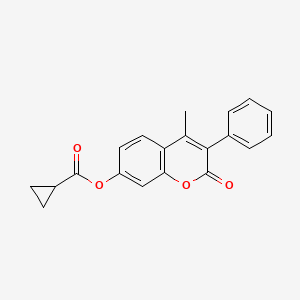
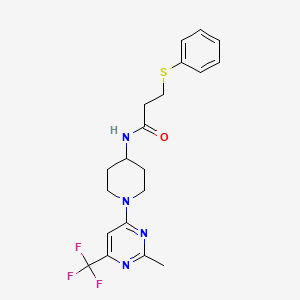
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)
![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)
![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)
![6-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3012186.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)
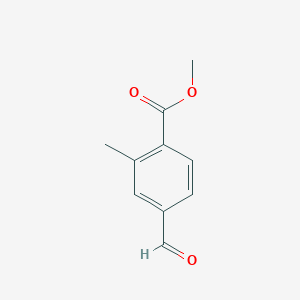
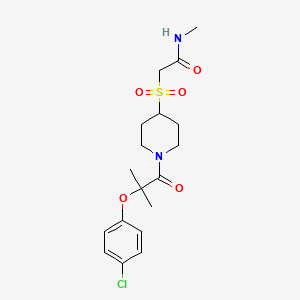
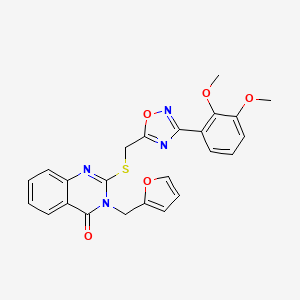
![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)